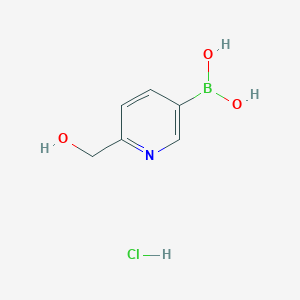
6-(Hydroxymethyl)pyridin-3-boronsäurehydrochlorid
Übersicht
Beschreibung
6-(Hydroxymethyl)pyridine-3-boronic acid is a compound with the empirical formula C6H8BNO3 and a molecular weight of 152.94 . It is extensively used in the biomedical field and plays a significant role in the advancement of pharmacotherapy .
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid can involve Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular structure of 6-(Hydroxymethyl)pyridine-3-boronic acid consists of a pyridine ring with a hydroxymethyl group attached to the 6th carbon and a boronic acid group attached to the 3rd carbon .Chemical Reactions Analysis
6-(Hydroxymethyl)pyridine-3-boronic acid can participate in Suzuki–Miyaura coupling reactions . It can also undergo protodeboronation, which has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
6-(Hydroxymethyl)pyridine-3-boronic acid is a solid compound . It has a density of 1.3±0.1 g/cm3, a boiling point of 384.0±52.0 °C at 760 mmHg, and a flash point of 186.1±30.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Wirkmechanismus
Target of Action
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is a boronic acid derivative. Boronic acids are known to be highly valuable building blocks in organic synthesis . .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a valuable transformation in organic synthesis . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is its versatility. It can be used in a wide range of scientific research areas, including medicinal chemistry, organic synthesis, and materials science. However, one of the main limitations is its cost, which can be prohibitive for some researchers.
Zukünftige Richtungen
There are numerous future directions for research involving 6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride. One area of interest is the development of new drugs and pharmaceuticals based on this compound. Moreover, there is potential for the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is a boronic acid derivative with numerous applications in scientific research. It has potential therapeutic effects in the treatment of diabetes, cancer, and other diseases. Moreover, it has antioxidant and anti-inflammatory properties. Future research in this area will likely lead to the development of new drugs, pharmaceuticals, and materials with unique properties.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kupplung
Diese Verbindung wird als Borreagenz in der Suzuki-Miyaura (SM)-Kreuzkupplungsreaktion verwendet . Die SM-Kupplungsreaktion ist eine weit verbreitete, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herstellbaren und im Allgemeinen umweltfreundlichen Organoborreagenz .
Herstellung von phosphinfreien SM-Kupplungsreaktionen
Die Verbindung wird als Reaktant zur Herstellung von phosphinfreien Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Dies ermöglicht umweltfreundlichere und weniger toxische Reaktionen, was für Anwendungen in der grünen Chemie von Vorteil ist .
Regioselektive SM-Kupplung
Sie wird auch in der regioselektiven Suzuki-Miyaura-Kupplung eingesetzt . Dies ermöglicht die selektive Bildung eines bestimmten Isomers, was bei der Synthese komplexer organischer Moleküle entscheidend sein kann .
Tandem-Palladium-katalysierte intermolekulare Aminocarbonylisierung und -annullierung
Die Verbindung wird in der tandem-palladium-katalysierten intermolekularen Aminocarbonylisierung und -annullierung eingesetzt . Dies ist eine Art von Reaktion, die zwei verschiedene Reaktionen in einem Prozess kombiniert, was die Effizienz der Synthese erhöhen kann .
N-Arylierung unter Verwendung von Kupferacetylacetonat als Katalysator
Sie wird in der N-Arylierung unter Verwendung von Kupferacetylacetonat als Katalysator eingesetzt . Diese Art von Reaktion wird verwendet, um eine Arylgruppe in ein Molekül einzuführen .
Kupfervermittelte Cyanierung und regioselektive Cyanierung elektronenreicher Benzole
Die Verbindung wird in der kupfervermittelten Cyanierung und der regioselektiven Cyanierung elektronenreicher Benzole verwendet . Dies ermöglicht die Einführung einer Cyanidgruppe in ein Molekül, was bei der Synthese von Nitrilen nützlich sein kann .
Herstellung linearer Poly(Phenylpyridyl)-Ketten durch Suzuki-Kupplung
Sie wird bei der Herstellung neuer linearer Poly(Phenylpyridyl)-Ketten durch Suzuki-Kupplung verwendet . Dies kann bei der Synthese von Polymeren mit bestimmten Eigenschaften nützlich sein .
Synthese von Oligopyridyl-Foldameren als Nachahmungen der α-Helix-Drehung
Die Verbindung wird bei der Synthese von Oligopyridyl-Foldameren als Nachahmungen der α-Helix-Drehung verwendet . Dies kann bei der Untersuchung der Proteinfaltung und der Gestaltung von Protein-Nachahmungen nützlich sein .
Safety and Hazards
This compound may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
[6-(hydroxymethyl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c9-4-6-2-1-5(3-8-6)7(10)11;/h1-3,9-11H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCQHFKJPVRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CO)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-30-0 | |
| Record name | Boronic acid, B-[6-(hydroxymethyl)-3-pyridinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


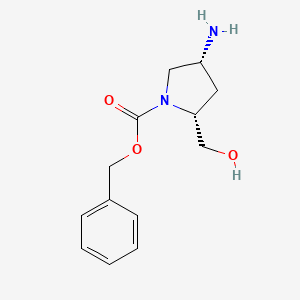
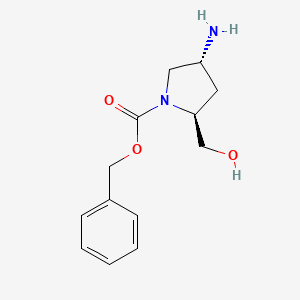
![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B1651551.png)
![2-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1651553.png)
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1651554.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B1651557.png)
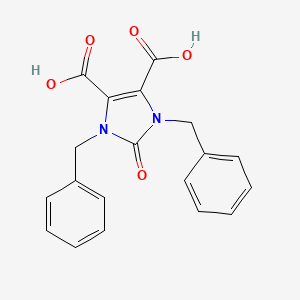
![Phosphonic acid, [2-furanyl(phenylamino)methyl]-, diethyl ester](/img/structure/B1651562.png)
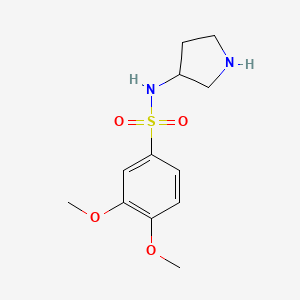
![1-[3-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]pyrrolidin-2-one](/img/structure/B1651565.png)
![2-[benzyl(methyl)amino]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dihydroindene-2-carboxamide](/img/structure/B1651567.png)


